1-Bromo-1-pentene

Nucleophilic Substitution SN1 Reactivity Organic Reaction Mechanisms

1-Bromo-1-pentene (CAS: 60468-23-7, also available as pure (E)-isomer 31849-76-0 and (Z)-isomer 31849-75-9) is a C5 alkenyl bromide (vinyl bromide) characterized by a bromine atom directly attached to the vinylic C1 position of a pentene chain. It belongs to the broader class of bromoalkenes, which are synthetically valuable as alkenyl electrophiles and precursors to alkenylmetals due to their moderate, controllable reactivity.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
Cat. No. B8396958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-1-pentene
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCCCC=CBr
InChIInChI=1S/C5H9Br/c1-2-3-4-5-6/h4-5H,2-3H2,1H3
InChIKeyWSXIDSNEEOYBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-1-pentene: Core Identifiers and Comparative Baseline for C5 Alkenyl Bromide Procurement


1-Bromo-1-pentene (CAS: 60468-23-7, also available as pure (E)-isomer 31849-76-0 and (Z)-isomer 31849-75-9) is a C5 alkenyl bromide (vinyl bromide) characterized by a bromine atom directly attached to the vinylic C1 position of a pentene chain [1]. It belongs to the broader class of bromoalkenes, which are synthetically valuable as alkenyl electrophiles and precursors to alkenylmetals due to their moderate, controllable reactivity [2]. The compound exists as a mixture of (E)- and (Z)-stereoisomers, with pure isomers obtainable through stereoselective synthetic routes . Its molecular formula is C5H9Br, with a molecular weight of approximately 149.03 g/mol [1][3]. Critically evaluated thermophysical property data, including normal boiling temperature, density as a function of temperature, and enthalpy of vaporization, are available from the NIST/TRC Web Thermo Tables [4].

1-Bromo-1-pentene: Why Positional and Functional Analogs Cannot Be Substituted Without Compromising Reactivity and Stereochemical Outcomes


In scientific procurement, the terms 'bromopentene' or 'C5H9Br' are often used interchangeably, yet they encompass a diverse array of constitutional and stereoisomers with fundamentally different reactivities. Critically, 1-bromo-1-pentene (a vinylic bromide) exhibits drastically reduced reactivity toward classical nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways compared to its allylic (e.g., 3-bromo-1-pentene) or primary alkyl (1-bromopentane) counterparts [1][2]. This is due to the stronger sp²-hybridized C-Br bond and the electron-rich π-system that resists nucleophilic attack [2]. Substituting one isomer for another will not only alter reaction rates and mechanisms but will also fail in stereospecific transformations where the defined (E) or (Z) geometry of the 1-bromo-1-pentene double bond is required to dictate the stereochemical outcome of cross-couplings and cycloadditions . The following quantitative evidence demonstrates these critical, non-interchangeable differences.

1-Bromo-1-pentene: A Comparative Evidence Guide to Positional and Stereochemical Differentiation


Vinylic vs. Allylic C-Br Reactivity: 1-Bromo-1-pentene Exhibits a Fundamentally Different Substitution Profile Compared to Its Allylic Isomer 1-Bromo-2-pentene

1-Bromo-1-pentene, a vinylic halide, is generally inert toward SN1 and SN2 nucleophilic substitution due to the high bond dissociation energy of the sp² C-Br bond and the electron-rich π-system that shields the backside approach of a nucleophile [1]. In stark contrast, the allylic isomer 1-bromo-2-pentene readily undergoes SN1 reactions, as its ionization generates a highly stable, resonance-delocalized allylic carbocation [2]. This difference is further underscored by a mechanistic case study comparing 3-bromo-1-pentene (allylic, secondary) and 1-bromo-2-pentene (allylic, primary), which undergo SN1 solvolysis at nearly identical rates—a phenomenon explained by the formation of a common allylic carbocation intermediate [2]. The vinylic 1-bromo-1-pentene does not participate in this mechanism, highlighting a clear and quantifiable divergence in reactivity that is critical for reaction design [1].

Nucleophilic Substitution SN1 Reactivity Organic Reaction Mechanisms Structure-Activity Relationship

Thermophysical Differentiation: 1-Bromo-1-pentene Boiling Point is ~8°C Lower than the Allylic Isomer 1-Bromo-2-pentene, a Key Distillation and Purification Metric

Accurate thermophysical data is essential for compound identification, purification, and process scale-up. The boiling point of 1-bromo-1-pentene is reported as approximately 114.3 °C (estimate) , with NIST critically evaluated data for the E-isomer giving a boiling point of 391 K (~118 °C) with an uncertainty of 6 K [1]. In contrast, the allylic isomer 1-bromo-2-pentene has a significantly higher literature boiling point of 122 °C . This ~8 °C difference provides a clear and measurable physical property distinction that can be leveraged for analytical confirmation (e.g., GC) and for separating isomer mixtures via fractional distillation. The density also differs, with (Z)-1-bromo-1-pentene reported at 1.2310 g/mL compared to 1.26 g/mL for 1-bromo-2-pentene .

Thermophysical Properties Boiling Point Isomer Separation Process Chemistry

Stereochemical Precision in Cross-Coupling: The Defined (Z)-Geometry of 1-Bromo-1-pentene is Essential for Synthesizing Termite Trail Pheromones

The stereochemistry of the double bond in 1-bromo-1-pentene is not a minor detail; it is the primary determinant of the stereochemical outcome in subsequent transformations. In the synthesis of termite trail-following pheromones, the key step is a palladium-promoted coupling reaction between (Z)-1-bromo-1-pentene and an organozinc bromide derived from 3,6-heptadiyn-1-yl acetate . The use of the specific (Z)-isomer (CAS: 31849-75-9) is essential to correctly install the (Z)-configured double bond in the target pheromone molecule (e.g., (3Z,6Z,8Z)-3,6,8-dodecatrien-1-ol) . Substituting the (E)-isomer or a mixture of isomers would lead to an incorrect stereoisomer of the final product, which is likely biologically inactive, thereby rendering the entire synthetic effort useless for its intended biological assay or commercial application.

Stereoselective Synthesis Palladium-Catalyzed Coupling Pheromone Synthesis Natural Product Chemistry

Validated Thermophysical Property Suite: 1-Bromo-1-pentene's Critically Evaluated Data from NIST/TRC Enables Accurate Process Modeling, Unlike Sparsely Characterized Analogs

For industrial and process chemistry applications, the availability of robust, critically evaluated thermophysical data is a primary differentiator. The NIST/TRC Web Thermo Tables (WTT) provide a comprehensive, critically evaluated dataset for 1-bromo-1-pentene, including: normal boiling temperature; critical temperature and pressure; density as a function of temperature; enthalpy of vaporization as a function of temperature; heat capacity at saturation pressure; and viscosity and thermal conductivity as functions of temperature and pressure [1]. In contrast, similar comprehensive, critically evaluated datasets are not readily available for many of its close analogs, such as 1-bromo-2-pentene, where property data is often limited to basic boiling point and density estimates from vendor sources . This disparity directly impacts the ability to accurately model and simulate processes involving this compound, such as distillation, reactor design, and safety assessments.

Process Engineering Thermodynamic Modeling Physical Property Data Chemical Engineering

1-Bromo-1-pentene: Differentiated Procurement Scenarios for High-Value Research and Industrial Applications


Stereospecific Synthesis of Natural Products and Pheromones: Leveraging Defined (E)- and (Z)-Geometries

In the synthesis of stereochemically complex natural products, such as termite trail-following pheromones, the procurement of a stereochemically pure isomer of 1-bromo-1-pentene is critical. As demonstrated by Bellina et al. , a palladium-promoted coupling with (Z)-1-bromo-1-pentene was the key step to constructing the (Z)-configured double bond of the target molecule. The use of a mixed isomer batch would lead to an undesired stereoisomer, compromising the biological activity of the final product. For research groups focused on total synthesis or semiochemical development, the ability to order specifically (E)-1-bromo-1-pentene (CAS 31849-76-0) or (Z)-1-bromo-1-pentene (CAS 31849-75-9) is a non-negotiable procurement requirement.

Process Chemistry and Scale-Up: Data-Rich Compound Selection for Modeling and Plant Design

For chemical engineers and process development scientists, the choice of a synthetic intermediate can hinge on the availability of reliable thermophysical data. 1-Bromo-1-pentene stands out among its C5 bromoalkene isomers due to the comprehensive, critically evaluated dataset available from the NIST/TRC Web Thermo Tables [1]. This data, which includes density, enthalpy, heat capacity, and viscosity as functions of temperature and pressure, is essential for accurate process simulation, safety assessment, and distillation column design. In contrast, the sparse or estimated data for analogs like 1-bromo-2-pentene introduces significant uncertainty and risk into scale-up projects. Procurement decisions in this context should prioritize 1-bromo-1-pentene for its superior data pedigree, which translates directly to reduced technical risk and faster project timelines.

Fundamental Mechanistic Studies: Probes for Investigating SN1/SN2/E1/E2 Limitations in Vinyl Halides

1-Bromo-1-pentene is an ideal model substrate for investigating the boundaries of nucleophilic substitution and elimination reactions. Its vinylic nature renders it essentially unreactive under classic SN1 and SN2 conditions, a stark contrast to its allylic isomer, 1-bromo-2-pentene, which readily undergoes solvolysis [2]. In academic or industrial research focused on developing new catalysts or methodologies that overcome the inherent inertness of C(sp²)-X bonds, 1-bromo-1-pentene provides a challenging and well-defined benchmark substrate. This contrasts with 1-bromo-2-pentene, which would give a high background reaction rate and not serve as a suitable probe for such studies.

Material and Library Synthesis: Accessing Novel Scaffolds via Alkenyl Electrophiles

Bromoalkenes are valuable alkenyl electrophiles and precursors to alkenylmetals for constructing diverse molecular libraries in medicinal chemistry and materials science [3]. While many such reagents are commercially available, the relatively short C5 chain of 1-bromo-1-pentene offers a balance of reactivity and physicochemical properties (e.g., lower molecular weight and boiling point compared to longer-chain analogs). This makes it a particularly attractive building block for synthesizing small-molecule probes or functional materials where the introduction of a C5 alkenyl moiety is desired. The lower boiling point of 114-118 °C, compared to ~122 °C for the allylic isomer , can also be advantageous in work-up and purification steps where gentle removal of volatiles is required.

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